REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[C:8]([C:9]([OH:11])=O)[C:7]([NH2:13])=[CH:6][C:5]=1[OH:14])([O-:3])=[O:2].C([O-])([O-])OC.C([O-])(=O)C.[NH4+:24].[CH3:25]O>>[N+:1]([C:4]1[CH:12]=[C:8]2[C:7](=[CH:6][C:5]=1[OH:14])[N:13]=[CH:25][NH:24][C:9]2=[O:11])([O-:3])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C(C(=O)O)=C1)N)O
|
Name
|
methyl orthoformate
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(OC)([O-])[O-]
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 10-mL volume stainless steel pressure-resistant vessel were placed
|
Type
|
DISTILLATION
|
Details
|
methanol was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
Then, 5 mL of water was added to the reaction mixture
|
Type
|
FILTRATION
|
Details
|
The precipitated crystalline product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(NC=NC2=CC1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.29 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |